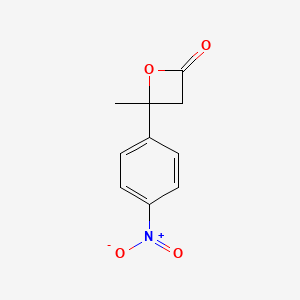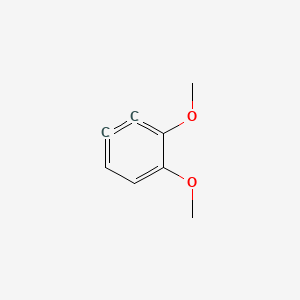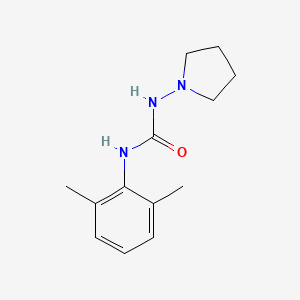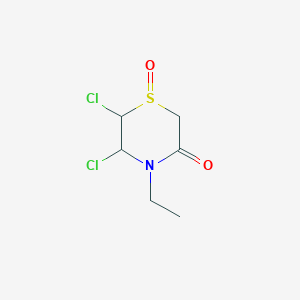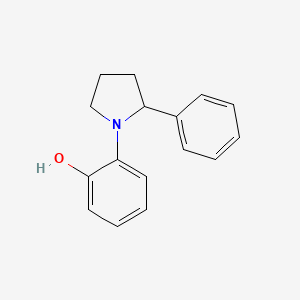
2-(2-Phenylpyrrolidin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylpyrrolidin-1-yl)phenol is an organic compound that features a pyrrolidine ring attached to a phenol group
準備方法
The synthesis of 2-(2-Phenylpyrrolidin-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyrrolidine derivative. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
2-(2-Phenylpyrrolidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Quinones formed from the oxidation of phenol can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
科学的研究の応用
2-(2-Phenylpyrrolidin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of novel biologically active molecules. It has been explored for its potential in drug discovery, particularly in targeting specific proteins and enzymes.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: Its interactions with biological molecules are of interest for studying various biochemical pathways and mechanisms.
作用機序
The mechanism of action of 2-(2-Phenylpyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
2-(2-Phenylpyrrolidin-1-yl)phenol can be compared with other phenolic and pyrrolidine-containing compounds:
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring. It is less complex than this compound and has different reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry
Quinones: Oxidized derivatives of phenols that play important roles in biological redox reactions. The ability of this compound to undergo oxidation to form quinones adds to its versatility.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
CAS番号 |
87711-04-4 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
2-(2-phenylpyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C16H17NO/c18-16-11-5-4-9-15(16)17-12-6-10-14(17)13-7-2-1-3-8-13/h1-5,7-9,11,14,18H,6,10,12H2 |
InChIキー |
PLIGZDSZXWHHPF-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=CC=CC=C2O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


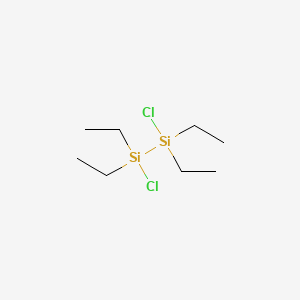
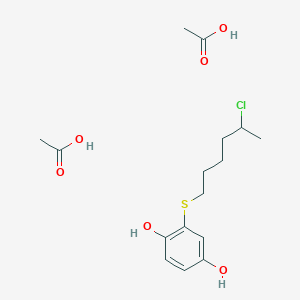
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
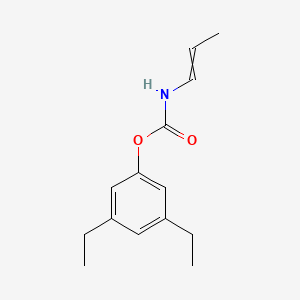
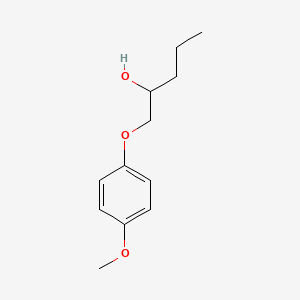
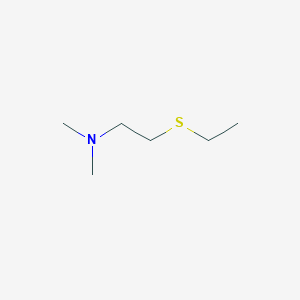
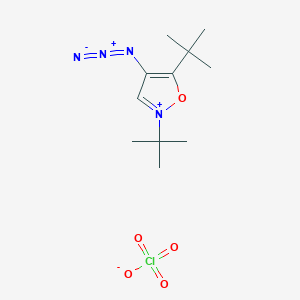
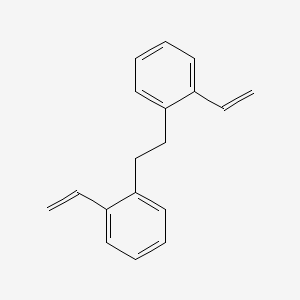
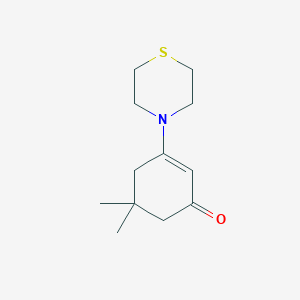
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
